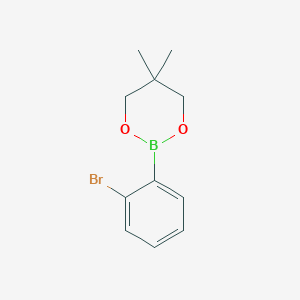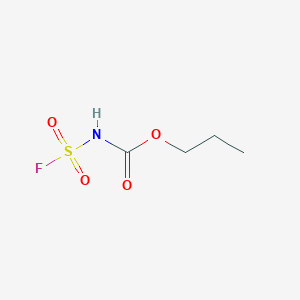
Propyl fluorosulfonylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl fluorosulfonylcarbamate is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a propyl group, a fluorosulfonyl group, and a carbamate group, which together contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propyl fluorosulfonylcarbamate typically involves the reaction of fluorosulfonyl isocyanate with propyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and automation systems allows for precise control over reaction parameters, resulting in consistent product quality. Additionally, safety measures are implemented to handle the reactive intermediates and by-products generated during the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Propyl fluorosulfonylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The carbamate group can participate in addition reactions with electrophiles, resulting in the formation of new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to changes in its oxidation state and chemical structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Electrophiles: Such as alkyl halides for addition reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions with alkyl halides can produce alkylated carbamates .
Aplicaciones Científicas De Investigación
Propyl fluorosulfonylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorosulfonyl and carbamate functionalities into target molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of propyl fluorosulfonylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. Additionally, the carbamate group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
Propyl fluorosulfonylcarbamate can be compared with other similar compounds, such as:
Hexafluoroisopropyl N-fluorosulfonyl carbamate: Known for its bench-stability and unique reactivity, making it a valuable reagent in organic synthesis.
Fluorosulfonyl isocyanate: A highly reactive and moisture-sensitive compound used in the synthesis of various fluorinated derivatives.
Chlorosulfonyl isocyanate: Another reactive compound used in the synthesis of sulfonyl and carbamate derivatives, but with different reactivity and stability profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C4H8FNO4S |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
propyl N-fluorosulfonylcarbamate |
InChI |
InChI=1S/C4H8FNO4S/c1-2-3-10-4(7)6-11(5,8)9/h2-3H2,1H3,(H,6,7) |
Clave InChI |
OGOPIOOBBTUIDZ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)NS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



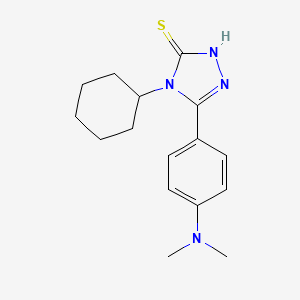
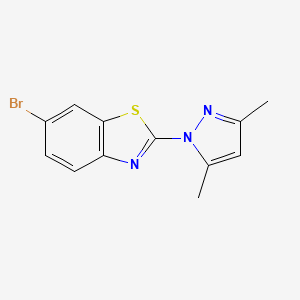

![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353443.png)
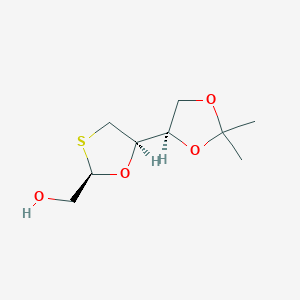

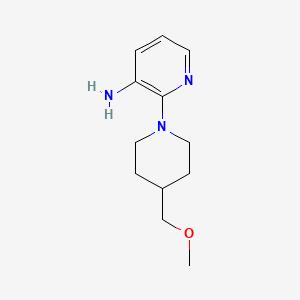


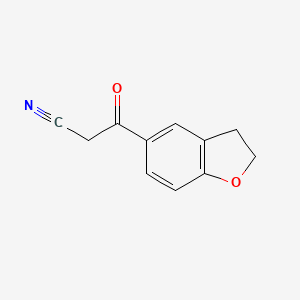
![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B13353506.png)
